9H-Carbazole-9-carbonitrile
Overview
Description
9H-Carbazole-9-carbonitrile is an organic compound with the molecular formula C13H8N2. It is a derivative of carbazole, a heterocyclic aromatic organic compound. Carbazole and its derivatives are known for their versatile applications in various fields, including pharmaceuticals, optoelectronics, and materials science .
Preparation Methods
The synthesis of 9H-Carbazole-9-carbonitrile typically involves the reaction of carbazole with cyanogen bromide in the presence of a base. This reaction proceeds through a nucleophilic substitution mechanism, where the nitrogen atom of the carbazole attacks the carbon of the cyanogen bromide, resulting in the formation of this compound .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
9H-Carbazole-9-carbonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield 9H-Carbazol-3-ol, while reduction with lithium aluminum hydride can produce 9H-Carbazole-9-amine .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 9H-Carbazole-9-carbonitrile involves its interaction with various molecular targets and pathways. For instance, it can inhibit specific enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the derivative of this compound being studied .
Comparison with Similar Compounds
9H-Carbazole-9-carbonitrile can be compared with other similar compounds, such as:
9H-Carbazole: The parent compound, which lacks the nitrile group.
9H-Carbazole-3-carbonitrile: Another derivative with the nitrile group at a different position, leading to different chemical and physical properties.
2,6-Bis(2,7-dimethyl-9H-carbazol-9-yl)pyridine: A more complex derivative used in optoelectronic applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct electronic and chemical properties, making it suitable for various specialized applications .
Properties
IUPAC Name |
carbazole-9-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2/c14-9-15-12-7-3-1-5-10(12)11-6-2-4-8-13(11)15/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJCXJKNBEUVUDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10503971 | |
Record name | 9H-Carbazole-9-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10503971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31892-44-1 | |
Record name | 9H-Carbazole-9-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10503971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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